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Compound of Interest

Compound Name: 5-Iodo-2-Methoxypyridine

Cat. No.: B078208 Get Quote

Application Notes: Palladium-Catalyzed Cross-
Coupling of 5-Iodo-2-Methoxypyridine
The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in

numerous biologically active compounds. The functionalization of this core structure is crucial

for the development of novel therapeutics and materials. 5-Iodo-2-methoxypyridine serves as

a versatile and key building block for this purpose. The carbon-iodine bond at the 5-position is

highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the efficient and

selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]

This document provides detailed protocols and application data for several key palladium-

catalyzed cross-coupling reactions involving 5-iodo-2-methoxypyridine, including Suzuki-

Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These methods are

indispensable tools for drug development professionals and organic chemists, enabling the

synthesis of complex molecular architectures from a common intermediate.[2]

General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle

involving a palladium(0) active species. The cycle consists of three fundamental steps:

oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory

insertion (for Heck-type reactions), and reductive elimination to yield the final product and

regenerate the Pd(0) catalyst.[3][4][5]
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Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²)

bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide.[3] It

is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups,

and the low toxicity of its boron-containing byproducts.

Data Presentation: Suzuki-Miyaura Coupling Conditions
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Coupling
Partner

Pd
Catalyst
(mol%)

Ligand
(mol%)

Base Solvent Temp (°C)
Typical
Yield (%)

Arylboronic

acid

Pd(OAc)₂

(2)
SPhos (4) K₃PO₄

Toluene/W

ater
80-110 60-80[6]

Phenylboro

nic acid

Pd(PPh₃)₄

(5)
- K₂CO₃

Dioxane/W

ater
90-100 >85[1][3]

Heteroaryl

boronic

acid

Pd₂(dba)₃

(1.5)
XPhos (3) K₃PO₄

Dioxane/W

ater
120 >70[7]

Vinylboroni

c ester

Pd(OAc)₂

(10)
SPhos (20) K₃PO₄

Toluene/TH

F/Water
80 >90[3]

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 5-iodo-2-methoxypyridine
with an arylboronic acid.

Materials:

5-Iodo-2-methoxypyridine

Arylboronic acid (1.2 equivalents)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

Potassium carbonate (K₂CO₃) (2.0 equivalents)

1,4-Dioxane (degassed)

Water (degassed)

Schlenk flask or sealed reaction vial

Procedure:
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To a dry Schlenk flask, add 5-iodo-2-methoxypyridine (1.0 equiv), the arylboronic acid (1.2

equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).[1]

Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three

times to ensure an inert atmosphere.[1]

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.[1][3]

Heat the reaction mixture to 90-100 °C with vigorous stirring.[1][3]

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-

24 hours.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

biaryl product.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling

an amine with an aryl halide.[8] This reaction has revolutionized the synthesis of arylamines,

which are prevalent in pharmaceuticals and materials science, by offering a more versatile and

milder alternative to traditional methods.[8][9]

Data Presentation: Buchwald-Hartwig Amination
Conditions
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Amine
Pd
Catalyst
(mol%)

Ligand
(mol%)

Base Solvent Temp (°C)
Typical
Yield (%)

Primary

Aliphatic

Amine

Pd₂(dba)₃

(2)
XPhos (4) NaOt-Bu Toluene 100 >80

Secondary

Cyclic

Amine

Pd(OAc)₂

(2)
BINAP (3) Cs₂CO₃ Dioxane 100-110 >85

Aniline

Derivative

Pd₂(dba)₃

(2.5)
XPhos (5) NaOt-Bu Dioxane 100 >75[6]

Amide/Car

bamate

Pd(OAc)₂

(2)

Xantphos

(4)
K₂CO₃ Toluene 110 >70

Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of 5-iodo-2-methoxypyridine.

Materials:

5-Iodo-2-methoxypyridine

Amine (1.2 equivalents)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

XPhos (5 mol%)

Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

Anhydrous Toluene or Dioxane

Schlenk tube

Procedure:
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In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 equiv), XPhos (0.05 equiv), and NaOt-

Bu (1.4 equiv).[6]

Seal the tube, then evacuate and backfill with argon three times.

Add anhydrous toluene (or dioxane) to the tube, followed by 5-iodo-2-methoxypyridine (1.0

equiv) and the desired amine (1.2 equiv) via syringe.

Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.[6]

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

After cooling to room temperature, quench the reaction by the slow addition of a saturated

aqueous solution of ammonium chloride.[1]

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or

vinyl halide.[10] It is a highly efficient method for the synthesis of internal alkynes and is

typically co-catalyzed by palladium and a copper(I) salt in the presence of an amine base.[11]

[12]

Data Presentation: Sonogashira Coupling Conditions
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Alkyne
Pd
Catalyst
(mol%)

Co-
catalyst
(mol%)

Base Solvent Temp (°C)
Typical
Yield (%)

Phenylacet

ylene

Pd(PPh₃)₂

Cl₂ (2)
CuI (4) Et₃N THF 25-65 >90[1]

Trimethylsil

ylacetylene

Pd(PPh₃)₄

(5)
CuI (10) i-Pr₂NH Toluene 70 >85

Propargyl

Alcohol

Pd(OAc)₂

(2) / PPh₃

(4)

CuI (5) Et₃N DMF 80 >80

Aliphatic

Alkyne

Pd(PPh₃)₄

(2)
CuI (4) Piperidine THF 50 >75

Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of 5-iodo-2-
methoxypyridine.

Materials:

5-Iodo-2-methoxypyridine

Terminal Alkyne (1.1 equivalents)

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

Copper(I) iodide (CuI) (4 mol%)

Triethylamine (Et₃N) (2.0 equivalents)

Tetrahydrofuran (THF), anhydrous

Schlenk flask

Procedure:
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To a dry Schlenk flask under an inert atmosphere, add 5-iodo-2-methoxypyridine (1.0

equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).[1]

Evacuate and backfill the flask with argon three times.

Add anhydrous THF, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.1

equiv).[1]

Stir the reaction mixture at room temperature or heat to 65 °C.[1]

Monitor the reaction by TLC. The reaction is often complete within 2-12 hours.

Once complete, cool the mixture to room temperature and filter through a pad of celite,

washing with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of

ammonium chloride and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by flash column chromatography.

Heck Coupling
The Mizoroki-Heck reaction creates a C-C bond by coupling an unsaturated halide with an

alkene in the presence of a base.[13][14] This reaction is a powerful tool for the vinylation of

aryl halides, leading to the synthesis of substituted styrenes and other vinyl-substituted

aromatics.

Data Presentation: Heck Coupling Conditions
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Alkene
Pd
Catalyst
(mol%)

Ligand
(mol%)

Base Solvent Temp (°C)
Typical
Yield (%)

Styrene
Pd(OAc)₂

(3-5)

P(o-tol)₃

(6-10)
Et₃N DMF 110

50-70[6]

[14]

n-Butyl

acrylate

Pd(OAc)₂

(2)
PPh₃ (4) NaOAc DMA 120 >80

Ethylene

(gas)

PdCl₂(PPh

₃)₂ (3)
- Et₃N CH₃CN 100 >70

Cyclohexe

ne

Pd(OAc)₂

(5)
- K₂CO₃ NMP 120 40-60

Experimental Protocol: Heck Coupling
This protocol describes a general procedure for the Heck reaction with 5-iodo-2-
methoxypyridine and styrene.

Materials:

5-Iodo-2-methoxypyridine

Styrene (1.2 equivalents)

Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)

Triethylamine (Et₃N) (2.0 equivalents)

N,N-Dimethylformamide (DMF), anhydrous

Sealed reaction tube

Procedure:
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In a sealed tube under an inert atmosphere, combine Pd(OAc)₂ (0.05 equiv) and P(o-tol)₃

(0.10 equiv).[6]

Add 5-iodo-2-methoxypyridine (1.0 equiv), anhydrous DMF, and triethylamine (2.0 equiv).

[6]

Finally, add the alkene (e.g., styrene, 1.2 equiv) to the mixture.

Seal the tube tightly and heat the mixture to 110 °C for 16-24 hours.[6]

Monitor the reaction progress by TLC or GC-MS.

After cooling to room temperature, dilute the reaction with water and extract with diethyl

ether or ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow
The following diagram illustrates a typical workflow for setting up, running, and isolating the

product from a palladium-catalyzed cross-coupling reaction.
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Caption: A standard laboratory workflow for cross-coupling reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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